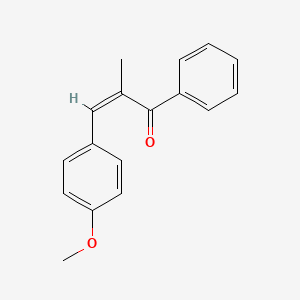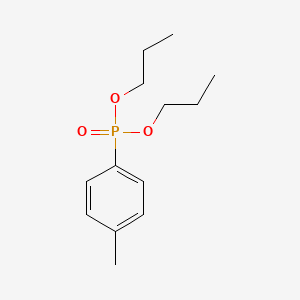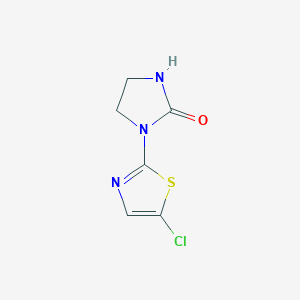
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features both thiazole and imidazolidinone rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-chloro-1,3-thiazole with imidazolidin-2-one under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted thiazole derivatives
- Sulfoxides and sulfones from oxidation reactions
- Reduced thiazole derivatives
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparación Con Compuestos Similares
1,3-Thiazole: Shares the thiazole ring but lacks the imidazolidinone moiety.
Imidazolidin-2-one: Contains the imidazolidinone ring but lacks the thiazole ring.
5-Chloro-1,3-thiazole: Similar structure but without the imidazolidinone ring.
Uniqueness: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is unique due to the combination of both thiazole and imidazolidinone rings in its structure. This dual-ring system provides distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings .
Propiedades
Número CAS |
13109-95-0 |
|---|---|
Fórmula molecular |
C6H6ClN3OS |
Peso molecular |
203.65 g/mol |
Nombre IUPAC |
1-(5-chloro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-3-9-6(12-4)10-2-1-8-5(10)11/h3H,1-2H2,(H,8,11) |
Clave InChI |
PQMYJQKFYLVGBT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)C2=NC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


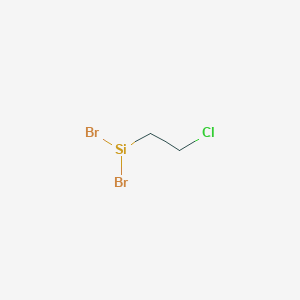
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)


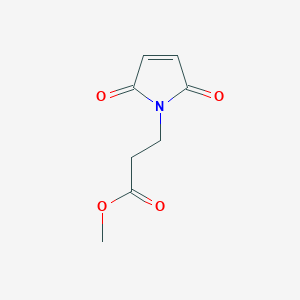
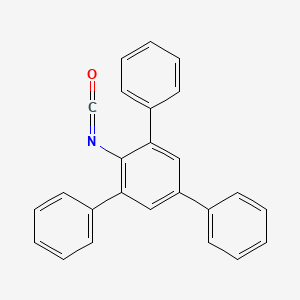



![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)


